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Compound of Interest

Compound Name: Bas-118

Cat. No.: B1242175 Get Quote

Introduction Bas-118 is a potent and selective small molecule inhibitor of the phosphoinositide

3-kinase (PI3K) alpha subunit. The PI3K/Akt/mTOR signaling pathway is a critical regulator of

cell growth, proliferation, and survival, and its hyperactivation is a common oncogenic driver in

various human cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal

cancers. However, the clinical utility of PI3K inhibitors can be limited by poor aqueous solubility

and off-target toxicities. To address these challenges, Bas-118 has been formulated within a

lipid nanoparticle (LNP) delivery system (Bas-118-LNP). This formulation is designed to

enhance the drug's pharmacokinetic profile, improve its accumulation in tumor tissue via the

enhanced permeability and retention (EPR) effect, and facilitate intracellular delivery to cancer

cells.

Mechanism of Action Bas-118-LNP is internalized by cancer cells through endocytosis. Once

inside the cell, the LNP structure is destabilized in the acidic endosomal environment, releasing

the Bas-118 payload into the cytoplasm. Bas-118 then binds to the ATP-binding pocket of the

p110α catalytic subunit of PI3K, inhibiting its kinase activity. This action blocks the conversion

of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate

(PIP3), a critical second messenger. The subsequent reduction in PIP3 levels prevents the

recruitment and activation of downstream effectors, most notably the serine/threonine kinase

Akt. The resulting inhibition of the PI3K/Akt signaling cascade leads to decreased cell

proliferation, survival, and the induction of apoptosis in cancer cells with a dysregulated

pathway.
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Table 1: In Vitro Cytotoxicity of Bas-118 Formulations
This table summarizes the half-maximal inhibitory concentration (IC50) values of unformulated

(free) Bas-118 and the Bas-118-LNP formulation in various cancer cell lines after 72 hours of

treatment. The data demonstrates the enhanced potency of the LNP formulation, particularly in

cell lines known to have PI3K pathway mutations.

Cell Line Cancer Type
Key
Mutation(s)

Free Bas-118
IC50 (nM)

Bas-118-LNP
IC50 (nM)

A549 NSCLC KRAS G12S 850 420

H460 NSCLC PIK3CA E545K 450 150

MCF-7 Breast Cancer PIK3CA E545K 320 95

MDA-MB-231 Breast Cancer
KRAS G13D,

TP53
1200 750

HT-29
Colorectal

Cancer
PIK3CA E545K 410 130

Table 2: In Vivo Efficacy in H460 Xenograft Model
This table presents the summary of an in vivo study assessing the anti-tumor efficacy of Bas-
118-LNP in a murine xenograft model using the H460 human NSCLC cell line. Treatments

were administered intravenously (IV) twice weekly for 21 days.

Treatment
Group

Dose (mg/kg)
Tumor Growth
Inhibition (TGI)
(%)

Final Average
Tumor Volume
(mm³)

Change in
Body Weight
(%)

Vehicle Control - 0% 1540 ± 210 +2.5%

Free Bas-118 10 35% 1001 ± 180 -8.0%

Bas-118-LNP 5 60% 616 ± 150 +1.5%

Bas-118-LNP 10 85% 231 ± 95 -1.0%
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Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol details the procedure for assessing the cytotoxic effects of Bas-118 formulations

on adherent cancer cell lines.

Materials:

Cancer cell lines (e.g., A549, H460)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Free Bas-118 and Bas-118-LNP stock solutions (in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Multichannel pipette

Plate reader (570 nm absorbance)

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete

growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell

attachment.

Compound Preparation: Prepare a 2x serial dilution series of Free Bas-118 and Bas-118-

LNP in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).

Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the

prepared drug dilutions or vehicle control.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at

37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO

to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of the drug concentration and use a non-linear regression model to

determine the IC50 value.

Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol is for verifying the mechanism of action of Bas-118 by measuring the

phosphorylation status of Akt.

Materials:

H460 cells

6-well plates

Bas-118-LNP

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
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HRP-conjugated secondary antibody

ECL (Enhanced Chemiluminescence) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Seed H460 cells in 6-well plates and grow to 70-80%

confluency. Treat the cells with vehicle, 100 nM, and 500 nM of Bas-118-LNP for 4 hours.

Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells by adding 150 µL of ice-cold

RIPA buffer to each well. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for

15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

protein assay.

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µg per lane). Denature the

proteins by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run

until adequate separation is achieved.

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a

wet or semi-dry transfer system.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in blocking

buffer) overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash again three times with TBST.
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Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal

using an imaging system.

Stripping and Re-probing: To analyze total Akt and GAPDH (loading control), the membrane

can be stripped and re-probed with the respective primary antibodies.
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Start

1. Seed Cancer Cells
in 96-well Plates

2. Incubate 24h
(Cell Adhesion)

3. Treat with Bas-118
(Free vs. LNP)

4. Incubate 72h

5. Add MTT Reagent
Incubate 4h

6. Solubilize Formazan
with DMSO

7. Read Absorbance
(570 nm)

8. Analyze Data &
Calculate IC50

End
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Start

1. Implant H460 Tumor Cells
Subcutaneously in Mice

2. Allow Tumors to Grow
(to ~100-150 mm³)

3. Randomize Mice
into Treatment Groups

4. Administer Treatment IV
(Vehicle, Free, LNP)

Twice Weekly for 21 Days

5. Monitor Tumor Volume
& Body Weight (2x/week)

6. Euthanize at Study Endpoint
(Day 21)

7. Excise Tumors & Analyze Data
(Calculate TGI)

End
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To cite this document: BenchChem. [Application Note: Bas-118 Lipid Nanoparticle (LNP)
System for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242175#bas-118-delivery-systems-for-targeted-
therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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